

# A Comprehensive Pharmacological Profile of N-(4-TrifluoromethylNicotinoyl)glycine (SGI-1776)

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## Compound of Interest

Compound Name:	<i>N-(4-TrifluoromethylNicotinoyl)glycine</i>
Cat. No.:	B586776

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Audience: Researchers, scientists, and drug development professionals.

**Core Requirements:** This technical guide provides an in-depth overview of the pharmacological properties of **N-(4-TrifluoromethylNicotinoyl)glycine**, a compound more widely known in the cancer research field as SGI-1776. The document details its mechanism of action, quantitative pharmacological data, relevant signaling pathways, experimental methodologies, and a summary of its developmental history.

## Introduction

**N-(4-TrifluoromethylNicotinoyl)glycine**, or SGI-1776, is a small molecule inhibitor targeting the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases. The PIM kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators in signaling pathways that govern cell survival, proliferation, and apoptosis.<sup>[1][2]</sup> Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, including prostate cancer, leukemia, and lymphoma, making them an attractive target for cancer therapy.<sup>[2][3]</sup>

SGI-1776 emerged as a potent, ATP-competitive inhibitor of the PIM kinases and was the first of its class to enter clinical trials.<sup>[3]</sup> It demonstrated significant preclinical activity in various cancer models.<sup>[3][4]</sup> However, its clinical development was ultimately halted due to safety concerns.<sup>[5]</sup> This document provides a detailed summary of its pharmacological profile, serving as a valuable resource for researchers studying PIM kinase inhibition.

It is noteworthy that the chemical name **N-(4-TrifluoromethylNicotinoyl)glycine** also refers to a metabolite of the insecticide Flonicamid.<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup> This guide focuses exclusively on the pharmacological data associated with its investigation as the PIM kinase inhibitor, SGI-1776.

## Mechanism of Action

### Primary Target: PIM Kinases

SGI-1776 functions as a potent, ATP-competitive inhibitor of all three PIM kinase isoforms. It exhibits the highest potency for Pim-1, with approximately 10-fold lower potency for Pim-3 and over 50-fold lower potency for Pim-2.<sup>[4]</sup><sup>[9]</sup> By binding to the ATP pocket of the kinase domain, SGI-1776 prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades they regulate.

## Downstream Cellular Effects

PIM kinases are constitutively active and their activity is primarily regulated at the level of transcription, translation, and protein stability.<sup>[10]</sup> Inhibition of PIM kinases by SGI-1776 leads to a range of anti-neoplastic effects:

- **Induction of Apoptosis:** SGI-1776 has been shown to induce apoptosis in a variety of cancer cell lines, including those from chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma.<sup>[4]</sup><sup>[9]</sup><sup>[11]</sup> A key mechanism involves the reduction of the anti-apoptotic protein Mcl-1.<sup>[4]</sup><sup>[11]</sup> In some cellular contexts, PIM inhibition prevents the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD, promoting cell death.<sup>[12]</sup>
- **Inhibition of Protein Translation:** In multiple myeloma cells, SGI-1776 treatment was found to inhibit protein translation, a critical process for cancer cell growth and survival.<sup>[9]</sup>
- **Induction of Autophagy:** Treatment with SGI-1776 has been observed to induce autophagy in multiple myeloma cell lines.<sup>[9]</sup>
- **Overcoming Drug Resistance:** SGI-1776 can decrease the cell surface expression of the ATP-binding cassette (ABC) drug efflux transporters P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2).<sup>[13]</sup> This action can potentially resensitize chemoresistant cancer cells to other therapeutic agents.<sup>[13]</sup>

## Off-Target Activity

In addition to the PIM kinase family, SGI-1776 also demonstrates potent inhibitory activity against other kinases, notably Fms-like tyrosine kinase 3 (Flt3) and Haspin.[\[4\]](#)[\[14\]](#) Its activity against Flt3, which is frequently mutated in AML, may contribute to its cytotoxic effects in this disease.[\[4\]](#)

## Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SGI-1776 from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Potency of SGI-1776

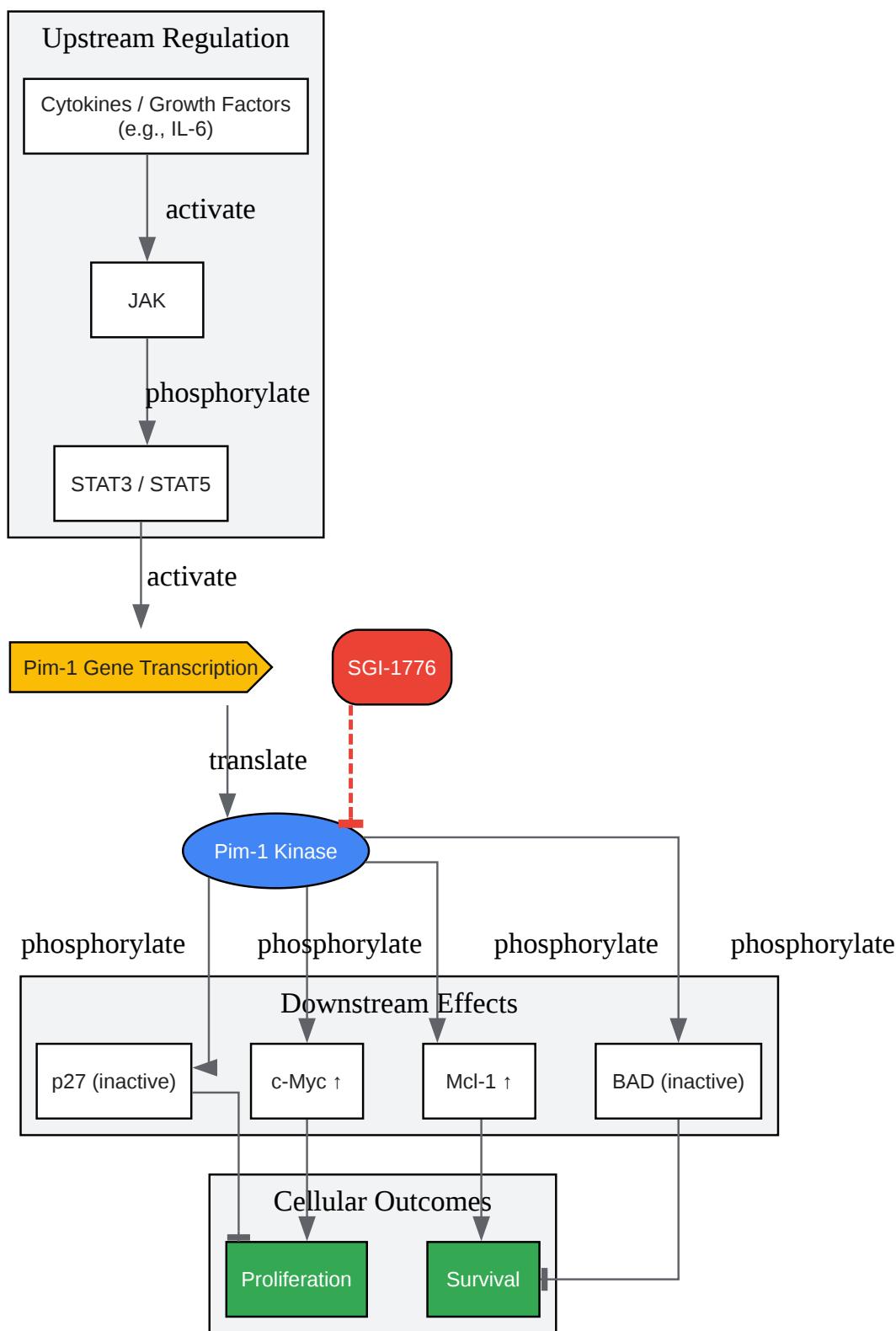
Target Kinase	IC <sub>50</sub> (nM)	Reference(s)
Pim-1	7	<a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[14]</a>
Pim-2	363	<a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[14]</a>
Pim-3	69	<a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[14]</a>
Flt3	44	<a href="#">[4]</a> <a href="#">[14]</a>
Haspin	34	<a href="#">[14]</a>

Table 2: Cellular Activity of SGI-1776 in Cancer Cell Lines

Cell Line Type	Effect	Concentration	Reference(s)
Various Solid Tumor & Leukemia	Cytotoxicity (Median IC <sub>50</sub> )	3.1 μM	[4]
Multiple Myeloma (U266)	~60% cell death after 72h	3 μM	[9]
Multiple Myeloma (MM.1S)	Minimal cytotoxicity (~20-30% death)	3 μM	[9]
Chronic Lymphocytic Leukemia (CLL)	Concentration-dependent apoptosis	Not specified	[11]
Acute Myeloid Leukemia (AML)	Concentration-dependent apoptosis	Not specified	[4]

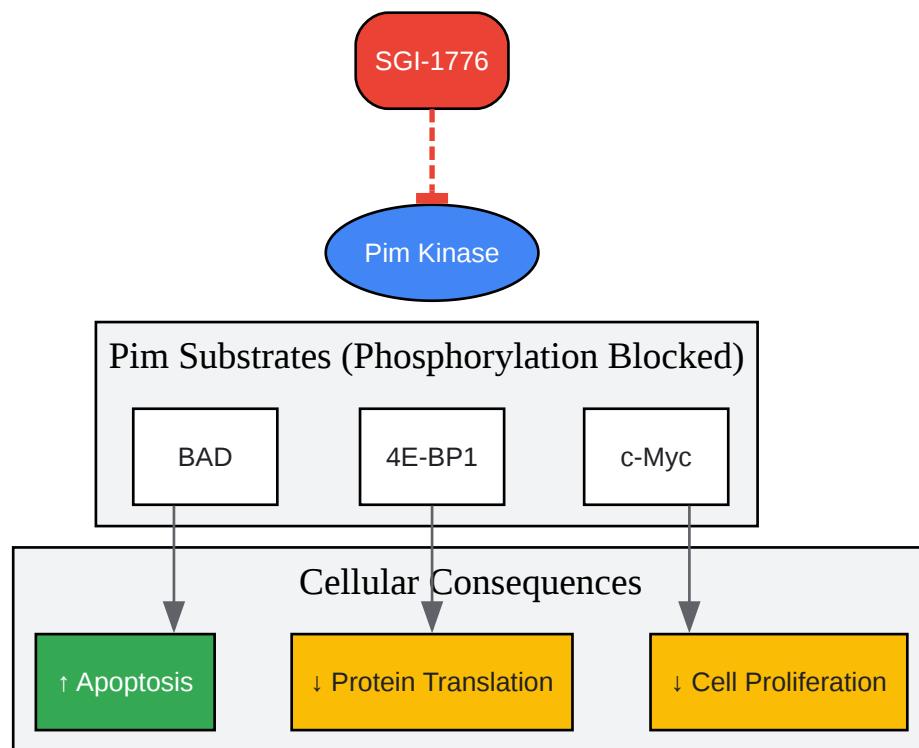
## Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways influenced by SGI-1776.



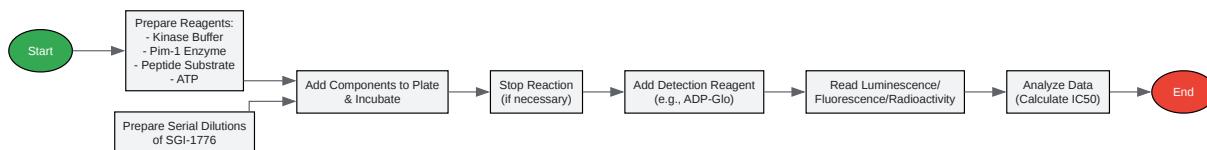
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Caption: PIM-1 signaling pathway and the inhibitory action of SGI-1776.



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Caption: Downstream consequences of PIM kinase inhibition by SGI-1776.



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Caption: General experimental workflow for an in vitro PIM-1 kinase assay.

## Experimental Protocols

### In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a representative method for determining the biochemical potency of SGI-1776 against Pim-1 kinase using a luminescence-based assay that measures ATP consumption.

- Materials:

- Recombinant human Pim-1 enzyme
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 µM DTT)
- Peptide substrate (e.g., PIMtide)
- ATP at a specified concentration (e.g., near the Km for Pim-1)
- SGI-1776 or other test inhibitors
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well white assay plates

- Procedure:

- Prepare serial dilutions of SGI-1776 in kinase buffer or DMSO, followed by a final dilution in kinase buffer.
- Add a small volume (e.g., 2.5 µL) of the diluted SGI-1776 or control (DMSO) to the wells of a 384-well plate.
- Prepare a kinase/substrate master mix by combining the Pim-1 enzyme and peptide substrate in kinase buffer. Add this mix (e.g., 2.5 µL) to the wells.
- Initiate the kinase reaction by adding ATP (e.g., 5 µL).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the enzymatic reaction by adding ADP-Glo™ Reagent (e.g., 10 µL), which depletes the remaining ATP. Incubate for 40 minutes.

- Add Kinase Detection Reagent (e.g., 20  $\mu$ L) to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
- Measure the luminescence signal using a plate reader. The signal intensity is proportional to the ADP generated and thus to the kinase activity.
- Calculate the percent inhibition for each SGI-1776 concentration relative to controls and determine the  $IC_{50}$  value by fitting the data to a dose-response curve.[\[15\]](#)

## Western Blotting for Phospho-Substrate Analysis

This protocol is used to assess the effect of SGI-1776 on the phosphorylation of downstream PIM kinase targets within cells.

- Materials:

- Cancer cell line of interest (e.g., MV-4-11, U266)
- Complete cell culture medium
- SGI-1776
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total-BAD, anti-GAPDH)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

- Procedure:
  - Seed cells in culture plates and allow them to adhere or reach the desired density.
  - Treat cells with various concentrations of SGI-1776 (and a vehicle control) for a specified time (e.g., 2-24 hours).
  - Harvest the cells, wash with cold PBS, and lyse them on ice using lysis buffer.
  - Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
  - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane for 1 hour at room temperature in blocking buffer.
  - Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
  - Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
  - To normalize the data, the membrane can be stripped and re-probed for the total protein (e.g., total BAD) and a loading control (e.g., GAPDH).[\[15\]](#)

## Preclinical and Clinical Development

### In Vivo Preclinical Studies

SGI-1776 demonstrated promising efficacy in various preclinical animal models. In non-clinical studies, the compound showed good oral bioavailability and sustained inhibition of PIM kinase targets *in vivo*.[\[3\]](#) Treatment with SGI-1776 resulted in significant tumor growth suppression in

xenograft models of prostate adenocarcinoma and non-Hodgkin's lymphoma, as well as tumor regression in models of acute myeloid leukemia.[3][4]

## Clinical Trials and Discontinuation

Based on its strong preclinical data, SuperGen, Inc. received clearance to initiate Phase I clinical trials for SGI-1776.[3] The trials were designed to evaluate the safety, tolerability, and pharmacokinetic profile of orally administered SGI-1776 in patients with relapsed or refractory leukemias and solid tumors, including prostate cancer and non-Hodgkin's lymphomas.[3][16]

However, clinical development was discontinued.[5] The dose-limiting toxicity was identified as cardiac QTc prolongation.[5][16] Further evaluation of cardiac and pharmacokinetic data failed to establish a safe therapeutic window, making it unsafe to continue clinical development of the molecule.[5]

## Conclusion

**N-(4-Trifluoromethylnicotinoyl)glycine** (SGI-1776) is a potent, first-in-class PIM kinase inhibitor with a well-characterized mechanism of action. It effectively targets the PIM serine/threonine kinases, leading to anti-proliferative and pro-apoptotic effects in a range of hematological and solid tumor models. While its clinical development was halted due to cardiotoxicity, SGI-1776 remains a valuable research tool for elucidating the complex roles of PIM kinases in cancer biology and for validating PIM as a therapeutic target. The journey of SGI-1776 underscores the critical importance of establishing a safe therapeutic window in the development of kinase inhibitors.

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